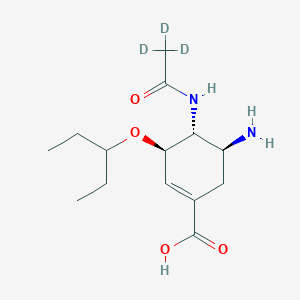

Oseltamivir Acid D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H24N2O4 |

|---|---|

Molecular Weight |

287.37 g/mol |

IUPAC Name |

(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1/i3D3 |

InChI Key |

NENPYTRHICXVCS-HCNPJKKLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)O)N |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Deuterated Oseltamivir Acid: A Technical Guide for Research Professionals

For researchers, scientists, and drug development professionals, the availability of isotopically labeled internal standards is crucial for accurate bioanalytical studies. This technical guide provides a comprehensive overview of the synthesis of deuterated oseltamivir acid, a key internal standard for pharmacokinetic and metabolic studies of the antiviral drug oseltamivir.

This document details a potential synthetic pathway for deuterated oseltamivir acid, based on established total synthesis routes of oseltamivir and common deuteration techniques. It includes a summary of quantitative data, detailed experimental protocols for key reaction types, and visualizations of the proposed workflow.

Core Synthesis Strategy

The synthesis of deuterated oseltamivir acid can be approached by modifying existing total synthesis routes of oseltamivir. A common starting material for many oseltamivir syntheses is (-)-shikimic acid. The introduction of deuterium atoms can be strategically planned at a late stage of the synthesis, for instance, by utilizing a deuterated acetylating agent to introduce a trideuterated acetyl group.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the key steps in the synthesis of deuterated oseltamivir acid. These values are based on reported yields for analogous non-deuterated reactions and typical efficiencies for deuteration reactions.

| Step No. | Reaction | Starting Material | Product | Reagents | Hypothetical Yield (%) | Isotopic Purity (%) |

| 1 | Esterification | (-)-Shikimic Acid | Ethyl Shikimate | Ethanol, Thionyl Chloride | 95 | N/A |

| 2 | Acetalization | Ethyl Shikimate | Pentylidene Acetal | 3-Pentanone, p-TsOH | 90 | N/A |

| 3 | Mesylation | Pentylidene Acetal | Mesylate Intermediate | Methanesulfonyl Chloride, Triethylamine | 98 | N/A |

| 4 | Epoxidation | Mesylate Intermediate | Epoxide Intermediate | Potassium Bicarbonate | 92 | N/A |

| 5 | Azide Opening | Epoxide Intermediate | Azido Alcohol | Sodium Azide, Ammonium Chloride | 85 | N/A |

| 6 | Reduction & Aziridination | Azido Alcohol | Aziridine Intermediate | Triphenylphosphine | 88 | N/A |

| 7 | Aziridine Opening & Etherification | Aziridine Intermediate | Amino Ether | 3-Pentanol, Boron Trifluoride Etherate | 80 | N/A |

| 8 | N-Deacetylation | Amino Ether | Amine Intermediate | Hydrazine | 90 | N/A |

| 9 | N-Deuterated Acetylation | Amine Intermediate | Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate | Acetic Anhydride-d6 | 95 | >98 |

| 10 | Hydrolysis | Deuterated Oseltamivir | Deuterated Oseltamivir Acid | Lithium Hydroxide | 93 | >98 |

Experimental Protocols

The following are detailed methodologies for the key experiments in the proposed synthesis of deuterated oseltamivir acid.

Step 9: N-Deuterated Acetylation

This crucial step introduces the deuterium label into the oseltamivir scaffold.

Materials:

-

Amine intermediate (1.0 eq)

-

Acetic anhydride-d6 (1.2 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

The amine intermediate is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

Pyridine is added dropwise to the solution with stirring.

-

Acetic anhydride-d6 is then added dropwise to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the deuterated oseltamivir ethyl ester.

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and determine the isotopic purity.

Step 10: Hydrolysis to Deuterated Oseltamivir Acid

Materials:

-

Deuterated Oseltamivir Ethyl Ester (1.0 eq)

-

Lithium hydroxide (LiOH) (1.5 eq)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

The deuterated oseltamivir ethyl ester is dissolved in a mixture of THF and water.

-

The solution is cooled to 0 °C.

-

An aqueous solution of lithium hydroxide is added dropwise.

-

The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by TLC or LC-MS.

-

Once the starting material is consumed, the reaction mixture is acidified to pH ~3 with 1 M HCl.

-

The product is extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deuterated oseltamivir acid.

Visualizations

The following diagrams illustrate the key workflows in the synthesis of deuterated oseltamivir acid.

Caption: Overall synthetic workflow for deuterated oseltamivir acid.

Caption: Detailed visualization of the N-deuterated acetylation step.

This technical guide provides a foundational understanding for the synthesis of deuterated oseltamivir acid. Researchers should consult the primary literature for specific reaction conditions and characterization data. The successful synthesis of this internal standard is a critical step in advancing the research and development of antiviral therapies.

Oseltamivir Acid D3: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir Acid D3 is the deuterated analog of Oseltamivir Acid (Oseltamivir Carboxylate), the active metabolite of the antiviral prodrug Oseltamivir Phosphate (Tamiflu®). As a potent inhibitor of the neuraminidase enzyme of influenza A and B viruses, Oseltamivir Acid plays a crucial role in the treatment and prophylaxis of influenza. The incorporation of deuterium (D) atoms in place of hydrogen atoms (¹H) at a specific position in the molecule makes this compound a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in bioanalytical assays due to its mass shift. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Properties and Structure

This compound is a white to off-white solid.[1] Its fundamental chemical and physical properties are summarized in the table below. For comparative purposes, properties of the non-deuterated Oseltamivir Acid are also included where available.

| Property | This compound | Oseltamivir Acid (Non-deuterated) |

| Molecular Formula | C₁₄H₂₁D₃N₂O₄[2] | C₁₄H₂₄N₂O₄[3] |

| Molecular Weight | 287.37 g/mol [2] | 284.35 g/mol [3] |

| CAS Number | 1242184-43-5[1] | 187227-45-8[4] |

| Appearance | White to off-white solid[1][5] | Crystalline solid |

| Melting Point | Not reported | 185.0 °C[3] |

| Boiling Point | Not reported | 508.7 °C[3] |

| Solubility | Soluble in DMSO | Soluble in DMSO (~5 mg/ml), PBS (pH 7.2) (~10 mg/ml) |

| Storage | -20°C[4] | -20°C |

Structure:

The chemical structure of this compound is characterized by a cyclohexene ring with four stereocenters. The deuterium atoms are typically located on the acetyl group, specifically as a trideuterioacetylamino group.

-

IUPAC Name: (3R,4R,5S)-4-(acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid[2]

Metabolic Pathway

Oseltamivir is a prodrug that is metabolically converted to its active form, Oseltamivir Acid. This bioactivation is a critical step for its antiviral activity. The primary metabolic pathway involves the hydrolysis of the ethyl ester group of Oseltamivir by hepatic carboxylesterases.[2]

Metabolic activation of Oseltamivir to Oseltamivir Acid.

Experimental Protocols

Synthesis of Oseltamivir Acid

While a specific, detailed protocol for the synthesis of this compound is not publicly available, it is understood to be prepared from a deuterated starting material using established synthetic routes for Oseltamivir. The final step to yield the carboxylic acid involves the hydrolysis of the ethyl ester of Oseltamivir. A general procedure for this hydrolysis is as follows:

Ester Hydrolysis to Oseltamivir Acid:

-

Dissolve Oseltamivir Phosphate in a mixture of 1,4-dioxane and water.

-

Add a solution of sodium hydroxide (e.g., 25% aqueous solution) to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction progress until the starting material is consumed.

-

Neutralize the reaction mixture to a pH of approximately 4.2-4.3 using hydrochloric acid.

-

Extract the aqueous solution with an organic solvent such as ethyl acetate.

-

Dry the combined organic phases over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield Oseltamivir Acid.[6]

Analytical Quantification by LC-MS/MS

This compound is commonly used as an internal standard for the quantification of Oseltamivir and Oseltamivir Acid in biological matrices like human plasma. A representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is detailed below.

Sample Preparation (Plasma):

-

To a 30 µL aliquot of human plasma, add 100 µL of methanol containing Oseltamivir-d3 and Oseltamivir Acid-d3 as internal standards.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample at 16,000 x g for 8 minutes.

-

Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.[4]

Liquid Chromatography Conditions:

-

Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 5.0 µm)[4]

-

Mobile Phase A: Methanol/water (1:99, v/v) with 2.5 mM formic acid[4]

-

Mobile Phase B: Methanol/water (99:1, v/v) with 2.5 mM formic acid[4]

-

Gradient: A pulse gradient chromatographic method is typically employed.[4]

-

Flow Rate: 0.7 mL/min

-

Injection Volume: 10 µL[4]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[4]

-

MRM Transitions:

This method allows for the sensitive and specific quantification of both the prodrug and its active metabolite in biological samples.

Logical Workflow for Bioanalytical Method

The following diagram illustrates a typical workflow for the bioanalysis of Oseltamivir and its active metabolite using a deuterated internal standard.

Bioanalytical workflow for Oseltamivir quantification.

References

- 1. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oseltamivir - Wikipedia [en.wikipedia.org]

- 6. Oseltamivir(196618-13-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide on the Core Mechanism of Action of Oseltamivir and Its Deuterated Analog

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While deuterated analogs of oseltamivir, such as oseltamivir acid-d3 and oseltamivir-d5 hydrochloride, are available as research chemicals, a comprehensive review of publicly available scientific literature reveals a significant lack of studies detailing their mechanism of action, comparative binding affinities, IC50 values, or pharmacokinetic profiles in direct comparison to non-deuterated oseltamivir. Therefore, this guide will provide a detailed analysis of oseltamivir and will note the absence of comparative data for its deuterated analogs where applicable.

Core Mechanism of Action: Inhibition of Neuraminidase

Oseltamivir is a potent and selective competitive inhibitor of the neuraminidase enzyme of the influenza virus[1][2]. Neuraminidase is a glycoprotein found on the surface of the influenza virus and is essential for the release of newly formed virus particles from infected host cells[3].

The mechanism of action of oseltamivir can be summarized in the following key steps:

-

Prodrug Activation: Oseltamivir is administered as an inactive prodrug, oseltamivir phosphate. Following oral administration, it is readily absorbed from the gastrointestinal tract and extensively converted by hepatic esterases to its active form, oseltamivir carboxylate[2][3]. This conversion is rapid, with the active metabolite being the major circulating component in the plasma[4].

-

Competitive Inhibition: Oseltamivir carboxylate is a transition-state analog of sialic acid, the natural substrate for the neuraminidase enzyme. It binds to the active site of the neuraminidase enzyme of both influenza A and B viruses with high affinity[1][5]. This binding is competitive, meaning it prevents the natural substrate, sialic acid, from accessing the active site.

-

Inhibition of Viral Release: The primary function of neuraminidase is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and on the newly formed viral particles. This cleavage is crucial for the release of progeny virions from the host cell and prevents the aggregation of newly formed viruses at the cell surface[3][6]. By inhibiting neuraminidase, oseltamivir carboxylate prevents the release of new viral particles, thereby halting the spread of the infection within the respiratory tract[1][3].

The following diagram illustrates the signaling pathway of oseltamivir's mechanism of action:

Caption: Mechanism of action of oseltamivir.

Quantitative Data

In Vitro Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For oseltamivir, IC50 values are determined against the neuraminidase activity of various influenza virus strains.

| Influenza Virus Strain | Neuraminidase Subtype | Oseltamivir Carboxylate IC50 (nM) | Reference |

| Influenza A/H1N1 | N1 | 0.92 - 1.34 | [7] |

| Influenza A/H3N2 | N2 | 0.67 | [7] |

| Influenza B | - | 4.19 - 13 | [7] |

| Influenza A/NWS/33 (H1N1) | N1 | 0.51 | [8] |

| Influenza A/Victoria/3/75 (H3N2) | N2 | 0.19 | [8] |

| Influenza A/Duck/MN/1525/81 (H5N1) | N1 | 0.70 | [8] |

| Oseltamivir-sensitive IVA 447 | - | 0.0112 | |

| Oseltamivir-sensitive IVB 33261 | - | 0.00114 | |

| Oseltamivir-resistant A(H1N1)pdm09 | N1 | 130 - 150 |

Note on Deuterated Analog: No publicly available data on the IC50 values for any deuterated analog of oseltamivir could be found for comparison.

Pharmacokinetic Parameters

The pharmacokinetic profile of oseltamivir and its active metabolite, oseltamivir carboxylate, has been extensively studied.

| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active Metabolite) | Reference |

| Bioavailability | <5% of total exposure | ~80% of oral dose | [3][4] |

| Time to Peak Plasma Concentration (Tmax) | - | 3-4 hours | [1] |

| Plasma Protein Binding | 42% | ~3% | [1] |

| Elimination Half-life (t1/2) | 1-3 hours | 6-10 hours | [1][5] |

| Cmax (75mg BID dosing) | 65 ng/mL | 348 ng/mL | [5] |

| AUC (0-12h) (75mg BID dosing) | 112 ng·h/mL | 2719 ng·h/mL | [5] |

| Volume of Distribution (Vd) | - | 23-26 L | [4] |

| Primary Route of Elimination | Hepatic metabolism to oseltamivir carboxylate | Renal excretion (>90%) | [1][5] |

Note on Deuterated Analog: There is a lack of published pharmacokinetic data for any deuterated analog of oseltamivir to allow for a meaningful comparison. The theoretical advantage of deuteration is to potentially alter the metabolic rate, which could affect pharmacokinetic parameters such as half-life and exposure (AUC). However, without experimental data, this remains speculative.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol describes a common method to determine the in vitro susceptibility of influenza viruses to neuraminidase inhibitors.

Objective: To determine the concentration of a neuraminidase inhibitor (e.g., oseltamivir carboxylate) required to inhibit 50% of the neuraminidase activity of a given influenza virus strain (IC50).

Materials:

-

Influenza virus stock of known titer

-

Neuraminidase inhibitor (e.g., oseltamivir carboxylate)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop Solution (e.g., 0.1 M Glycine, pH 10.7, in 25% ethanol)

-

96-well black flat-bottom plates

-

Fluorometer (Excitation: 360 nm, Emission: 450 nm)

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of the neuraminidase inhibitor in assay buffer. A typical starting concentration is 1000 nM, with 2-fold serial dilutions.

-

Dilute the influenza virus stock in assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes.

-

Prepare the MUNANA substrate solution in assay buffer (e.g., 100 µM).

-

-

Assay Procedure:

-

Add 50 µL of each neuraminidase inhibitor dilution to triplicate wells of a 96-well plate.

-

Add 50 µL of diluted virus to each well.

-

Include control wells:

-

Virus control (virus + assay buffer, no inhibitor)

-

Substrate control (assay buffer, no virus or inhibitor)

-

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of the MUNANA substrate solution to all wells.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Stop the reaction by adding 50 µL of stop solution to all wells.

-

Read the fluorescence in a fluorometer.

-

-

Data Analysis:

-

Subtract the background fluorescence (substrate control) from all readings.

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

The following diagram outlines the experimental workflow for a neuraminidase inhibition assay:

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Conclusion

Oseltamivir is a cornerstone of antiviral therapy for influenza, acting through the targeted inhibition of the viral neuraminidase enzyme. Its efficacy is well-documented, with a clear mechanism of action and a well-characterized pharmacokinetic profile. While the concept of using deuterated analogs to improve the pharmacokinetic properties of drugs is a valid strategy in drug development, there is currently a notable absence of published, peer-reviewed data to support a comparative analysis of a deuterated oseltamivir analog. Future research in this area would be invaluable to determine if a deuterated version of oseltamivir could offer any clinical advantages over the existing formulation. For now, the understanding of oseltamivir's core mechanism and properties remains the benchmark for neuraminidase inhibitors.

References

- 1. Rational design of a deuterium-containing M2-S31N channel blocker UAWJ280 with in vivo antiviral efficacy against both oseltamivir sensitive and -resistant influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Antiviral Oseltamivir Is not Removed or Degraded in Normal Sewage Water Treatment: Implications for Development of Resistance by Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Oseltamivir Acid D3 in Viral Neuraminidase Inhibition Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Oseltamivir Acid D3 in the study of viral neuraminidase inhibition. Oseltamivir, a potent antiviral drug, is a prodrug that is metabolized in the body to its active form, oseltamivir carboxylate (also known as oseltamivir acid). This active metabolite is a selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, which is essential for the release of new virus particles from infected cells.[1]

In the context of neuraminidase inhibition studies, particularly in pharmacokinetic and bioequivalence analyses, the deuterated form, this compound, serves as an indispensable internal standard for quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope-labeled nature ensures accurate and precise measurement of the active drug metabolite in biological matrices.

This compound as an Internal Standard in LC-MS/MS Analysis

This compound is the deuterium-labeled analog of oseltamivir acid. Due to its structural and chemical similarity to the analyte of interest (oseltamivir acid), it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its slightly higher mass allows it to be distinguished from the unlabeled analyte, making it an ideal internal standard to correct for variations in sample preparation and instrument response.

Key Applications

-

Pharmacokinetic Studies: Accurate determination of the concentration-time profile of oseltamivir acid in plasma or other biological fluids after administration of the prodrug, oseltamivir phosphate.

-

Bioequivalence Studies: Comparing the bioavailability of a generic version of oseltamivir to the innovator product.

-

Metabolism Studies: Investigating the conversion of oseltamivir to oseltamivir acid.

Quantitative Data for LC-MS/MS Analysis

The following table summarizes key quantitative parameters for the analysis of oseltamivir and oseltamivir acid using this compound as an internal standard.

| Parameter | Oseltamivir | Oseltamivir Acid (Carboxylate) | Oseltamivir-D5 (IS for Oseltamivir) | Oseltamivir Acid-D3 (IS for Oseltamivir Acid) | Reference |

| Precursor Ion (m/z) | 313.1 | 285.1 | 318.1 | 288.3 | [2] |

| Product Ion (m/z) | 166.2 | 138.1 | 171.2 | 200.0 | [2] |

| Linearity Range (ng/mL) | 0.5 - 200 | 2.0 - 800 | N/A | N/A | [2] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.3 | 0.3 | N/A | N/A | [3] |

Note: Different studies may report slightly different mass transitions and linearity ranges depending on the specific instrumentation and methodology used.

Experimental Protocols

LC-MS/MS Method for Quantification of Oseltamivir and Oseltamivir Acid

This protocol provides a general methodology for the simultaneous determination of oseltamivir and oseltamivir acid in human plasma using their respective deuterated internal standards.

2.1.1. Materials and Reagents

-

Oseltamivir and Oseltamivir Acid reference standards

-

Oseltamivir-D5 and Oseltamivir Acid-D3 internal standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges

2.1.2. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To a 200 µL aliquot of plasma, add 25 µL of a working solution containing Oseltamivir-D5 and Oseltamivir Acid-D3 as internal standards.[2]

-

Vortex the samples for 30 seconds.

-

Perform protein precipitation by adding an appropriate volume of a precipitating agent (e.g., methanol or acetonitrile).

-

Vortex and then centrifuge the samples to pellet the precipitated proteins.

-

Alternatively, for cleaner extracts, perform solid-phase extraction (SPE). Condition the SPE cartridges with methanol followed by water. Load the plasma sample and wash the cartridge to remove interferences. Elute the analytes and internal standards with an appropriate elution solvent.[1][2]

-

Transfer the supernatant or the eluate to an autosampler vial for LC-MS/MS analysis.

2.1.3. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column is commonly used.[1][2]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[1][4]

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[4]

-

Injection Volume: 5 - 20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for each analyte and internal standard as listed in the table above.

2.1.4. Data Analysis

The concentration of oseltamivir and oseltamivir acid in the plasma samples is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations.

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of oseltamivir acid against viral neuraminidase. This compound is not directly used in this assay; the focus is on the active, non-deuterated drug.

2.2.1. Principle

The assay is based on the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the viral neuraminidase enzyme to produce a fluorescent product, 4-methylumbelliferone (4-MU). The inhibitory effect of a compound is measured by the reduction in fluorescence.[5][6][7]

2.2.2. Materials and Reagents

-

Influenza virus stock (with known neuraminidase activity)

-

Oseltamivir acid (carboxylate) reference standard

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl2)[5]

-

Stop solution (e.g., NaOH in ethanol)[5]

-

96-well black microplates

-

Fluorometer

2.2.3. Assay Procedure

-

Prepare serial dilutions of oseltamivir acid in the assay buffer.

-

In a 96-well plate, add a fixed amount of the influenza virus to each well (except for the blank controls).

-

Add the serially diluted oseltamivir acid to the wells containing the virus. Include a virus-only control (no inhibitor) and a blank control (no virus or inhibitor).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the neuraminidase.

-

Add the MUNANA substrate to all wells and incubate at 37°C for another defined period (e.g., 60 minutes).[5]

-

Stop the enzymatic reaction by adding the stop solution to each well.[5]

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.[8][9]

2.2.4. Data Analysis

The percentage of neuraminidase inhibition is calculated for each concentration of oseltamivir acid relative to the virus-only control. The 50% inhibitory concentration (IC50) value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

IC50 Values of Oseltamivir Carboxylate Against Various Influenza Strains

The following table presents a summary of reported IC50 values for oseltamivir carboxylate against different influenza virus strains, demonstrating its inhibitory potency.

| Influenza Strain | IC50 (nM) | Reference |

| H1N1 (various isolates) | 0.658 - 2.39 | [10] |

| H3N2 (various isolates) | 0.706 - 3.44 | [10] |

| Influenza B (various isolates) | 3.09 - 15.6 | [10] |

| H1N1 (oseltamivir-resistant, H274Y) | 400 | [11] |

| H3N2 (oseltamivir-resistant, E119V) | Increased up to 9-fold | [12] |

| Influenza B (oseltamivir-resistant, D198N) | Significantly increased | [12] |

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Metabolic activation of oseltamivir.

Caption: LC-MS/MS experimental workflow.

Caption: Neuraminidase inhibition assay workflow.

Conclusion

This compound is a crucial tool in the development and evaluation of the antiviral drug oseltamivir. Its primary role as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of the active metabolite, oseltamivir acid, in biological samples. This is fundamental for pharmacokinetic and bioequivalence studies, which are essential for determining appropriate dosing regimens and for the approval of generic drug formulations. While not directly used in the enzymatic inhibition assays, the data generated using this compound as an internal standard provides the necessary context for understanding the in vivo concentrations at which oseltamivir acid exerts its neuraminidase inhibitory effects. The methodologies and data presented in this guide underscore the importance of stable isotope-labeled internal standards in modern drug development and analysis.

References

- 1. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]

- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Oseltamivir Acid D3 in Advancing Influenza A and B Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Oseltamivir Acid D3 in the context of influenza A and B virus research. Oseltamivir Acid, the active metabolite of the prodrug oseltamivir phosphate (Tamiflu®), is a potent neuraminidase inhibitor. Its deuterated isotopologue, this compound, serves as a critical internal standard for accurate quantification in bioanalytical studies, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details its mechanism of action, presents key quantitative data, outlines essential experimental protocols, and provides visual representations of relevant biological pathways and workflows.

Introduction: The Significance of Oseltamivir and its Deuterated Analog

Oseltamivir is a cornerstone of antiviral therapy for influenza A and B infections.[1] It functions by selectively inhibiting the viral neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected host cells.[2][3] By blocking this process, oseltamivir effectively curtails the spread of the virus within the respiratory tract.[3]

This compound is a stable, deuterium-labeled form of Oseltamivir Acid. Stable isotope-labeled compounds are invaluable in analytical chemistry as they exhibit nearly identical chemical and physical properties to their unlabeled counterparts but are distinguishable by mass spectrometry. This property makes this compound an ideal internal standard for LC-MS/MS analysis, enabling precise and accurate quantification of oseltamivir acid in complex biological matrices such as plasma.[4][5] This is fundamental for pharmacokinetic and bioequivalence studies that underpin drug development and clinical use.

Mechanism of Action: Inhibition of Viral Neuraminidase

The antiviral activity of oseltamivir is exclusively directed at the influenza virus neuraminidase enzyme. This glycoprotein on the surface of the virus is responsible for cleaving sialic acid residues that link newly formed viral particles to the host cell membrane.[3][6] By inhibiting neuraminidase, oseltamivir acid prevents the release of new virions, thereby halting the infection cycle.[3][7]

Figure 1: Mechanism of Neuraminidase Inhibition by Oseltamivir Acid.

Quantitative Data: In Vitro Efficacy of Oseltamivir

The efficacy of oseltamivir is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase activity. IC50 values are determined through neuraminidase inhibition assays and are crucial for assessing the susceptibility of different influenza strains to the drug.

| Influenza Virus Strain | Type | Oseltamivir Carboxylate IC50 (nM) | Reference |

| A/H1N1/PR/8/34 | A | Not specified, but derivatives show activity | [8] |

| A/H3N2/Hong-Kong/8/68 | A | Not specified, but derivatives show activity | [8] |

| A/Oklahoma/447/2008 (H1N1) | A | 0.1 | [9] |

| A/HongKong/CUHK71923/2009 (H1N1, Oseltamivir-Resistant) | A | >1000 | [9] |

| B/HongKong/CUHK33261/2012 | B | Not specified, but derivatives show activity | [9] |

| B/HongKong/CUHK33280/2012 (Oseltamivir-Resistant) | B | >1000 | [9] |

| Various Influenza A and B strains | A, B | Nanomolar concentrations | [2] |

Note: IC50 values can vary depending on the specific assay conditions and the viral isolate being tested.

Experimental Protocols

Quantification of Oseltamivir Acid in Plasma using LC-MS/MS with this compound as Internal Standard

This protocol outlines a general procedure for the simultaneous determination of oseltamivir and its active metabolite, oseltamivir acid, in human plasma.

Objective: To accurately quantify the concentration of oseltamivir acid in plasma samples for pharmacokinetic analysis.

Materials:

-

Human plasma samples

-

Oseltamivir and Oseltamivir Acid standards

-

This compound (internal standard)

-

Solid Phase Extraction (SPE) cartridges (e.g., Orochem DVB-LP)[10]

-

Methanol, Acetonitrile, Formic Acid, Ammonium Formate (LC-MS grade)

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Methodology:

-

Sample Preparation:

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridges with methanol followed by water.[10]

-

Load the supernatant from the centrifuged samples onto the conditioned cartridges.

-

Wash the cartridges with 1% formic acid in water to remove interferences.[10]

-

Elute the analytes and the internal standard with an appropriate solvent mixture (e.g., a mixture of a dichlorvos solution in acetonitrile and water).[10]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for oseltamivir, oseltamivir acid, and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of oseltamivir acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Figure 2: Workflow for LC-MS/MS Quantification of Oseltamivir Acid.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of oseltamivir acid to inhibit the enzymatic activity of influenza neuraminidase.[11][12]

Objective: To determine the IC50 value of oseltamivir acid against different influenza virus strains.

Materials:

-

Influenza virus isolates

-

Oseltamivir Acid

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[12]

-

Assay Buffer (e.g., MES buffer with CaCl2)[13]

-

Stop Solution (e.g., ethanol and NaOH)[12]

-

96-well black plates

-

Fluorometer

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of oseltamivir acid in assay buffer.

-

Prepare a working solution of the MUNANA substrate.[12]

-

Dilute the virus stock to an appropriate concentration that gives a linear signal over the assay time.

-

-

Assay Procedure:

-

Add the diluted virus to the wells of a 96-well plate.

-

Add the serial dilutions of oseltamivir acid to the respective wells. Include a virus-only control (no inhibitor) and a blank control (no virus).

-

Incubate at room temperature to allow the inhibitor to bind to the enzyme.[12]

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[12]

-

Incubate at 37°C for a defined period (e.g., 60 minutes).[13]

-

Stop the reaction by adding the stop solution.[12]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~355 nm, emission ~460 nm).[12][13]

-

Subtract the background fluorescence (blank wells) from all readings.

-

Calculate the percentage of neuraminidase inhibition for each oseltamivir acid concentration relative to the virus-only control.

-

Plot the percentage inhibition against the logarithm of the oseltamivir acid concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Antiviral Activity Assay in Cell Culture (Plaque Reduction Assay)

This assay determines the ability of oseltamivir to inhibit the replication of influenza virus in a cell-based system.[1][9][14]

Objective: To determine the concentration of oseltamivir acid that inhibits influenza virus replication, often expressed as the EC50 (50% effective concentration).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells[9]

-

Influenza virus stock

-

Oseltamivir Acid

-

Cell culture medium (e.g., DMEM or MEM) supplemented with trypsin[9]

-

6-well or 12-well cell culture plates

Methodology:

-

Cell Seeding:

-

Seed MDCK cells in multi-well plates to form a confluent monolayer.[1]

-

-

Infection and Treatment:

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Infect the cells with a known amount of influenza virus (e.g., 50-100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the virus inoculum.[14]

-

Wash the cells again with PBS.

-

-

Overlay and Incubation:

-

Add a semi-solid overlay containing cell culture medium, trypsin, and varying concentrations of oseltamivir acid.[14]

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed in the virus control wells (no drug).

-

-

Plaque Visualization and Quantification:

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each oseltamivir acid concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

-

Influenza Virus Replication Cycle and Point of Oseltamivir Inhibition

The replication of the influenza virus is a multi-step process that is vulnerable to antiviral intervention at several stages. Oseltamivir targets the final step of this cycle.

Figure 3: Influenza Virus Replication Cycle and the Point of Oseltamivir Inhibition.

Conclusion

This compound is an indispensable tool in the research and development of anti-influenza therapeutics. Its role as an internal standard ensures the reliability of pharmacokinetic data, which is essential for optimizing dosing regimens and assessing bioequivalence. The experimental protocols detailed in this guide provide a framework for the continued evaluation of oseltamivir's efficacy against evolving influenza A and B virus strains. A thorough understanding of its mechanism of action and the methods used to quantify its effects is paramount for researchers and scientists working to combat the global threat of influenza.

References

- 1. Influenza virus plaque assay [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Influenza - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. mdpi.com [mdpi.com]

- 10. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to the Discovery and Development of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise quantification of drug candidates and their metabolites in complex biological matrices is paramount. Bioanalytical methods, predominantly utilizing liquid chromatography-mass spectrometry (LC-MS), form the bedrock of pharmacokinetic, toxicokinetic, and metabolic studies. The accuracy and reliability of these methods are critically dependent on the use of an appropriate internal standard (IS). Among the various types of internal standards, deuterated internal standards—stable isotope-labeled (SIL) analogs of the analyte—have emerged as the gold standard, offering unparalleled advantages in mitigating matrix effects and improving assay performance.

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of deuterated internal standards. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for performance evaluation, and visual representations of key concepts and workflows.

The Rationale for Deuteration: The Kinetic Isotope Effect

The utility of deuterated compounds in drug development stems from a fundamental principle in physical organic chemistry: the kinetic isotope effect (KIE). The C-H bond is one of the most common bonds in drug molecules and is frequently the site of metabolic oxidation by enzymes such as the cytochrome P450 (CYP) superfamily.[1] Deuterium (²H or D), being a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (¹H).

This mass difference leads to a stronger C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate for metabolic processes that involve the cleavage of this bond. This phenomenon is known as the deuterium kinetic isotope effect. The first report of a KIE in drug metabolism dates back to 1961, where deuterium substitution in an N-methyl group of morphine was shown to slow its metabolism.[1]

By strategically replacing hydrogen atoms at sites of metabolism with deuterium, the metabolic rate of a drug can be attenuated. This can lead to an improved pharmacokinetic profile, such as increased exposure and a longer half-life, potentially reducing the required dose and dosing frequency.[2] Furthermore, this principle is leveraged to create ideal internal standards for bioanalysis.

Deuterated Compounds as Internal Standards

In quantitative bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. An ideal internal standard should have physicochemical properties as close to the analyte as possible to compensate for matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer source caused by co-eluting matrix components.

Deuterated internal standards are considered the "gold standard" because their chemical and physical properties are nearly identical to the unlabeled analyte.[3] This ensures that they co-elute chromatographically and experience the same degree of matrix effects and extraction recovery as the analyte. The mass difference between the analyte and the deuterated IS allows for their simultaneous detection and differentiation by the mass spectrometer.

The use of deuterated internal standards is highly recommended by regulatory agencies and has been shown to significantly improve the accuracy, precision, and robustness of bioanalytical methods.[4][5]

Experimental Protocols

Protocol 1: General Synthesis of a Deuterated Internal Standard via H/D Exchange

This protocol describes a general method for introducing deuterium into a molecule at a position alpha to a carbonyl group through base-catalyzed hydrogen/deuterium exchange.

Materials:

-

Analyte containing a carbonyl group with adjacent exchangeable protons

-

Deuterated methanol (CD₃OD) or deuterium oxide (D₂O)

-

Sodium deuteroxide (NaOD) in D₂O (catalyst)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the analyte (1 equivalent) in deuterated methanol or D₂O in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Add a catalytic amount of sodium deuteroxide solution (e.g., 0.1 equivalents).

-

Reaction: Stir the mixture at room temperature or under gentle reflux for a predetermined time (e.g., 2-24 hours), monitoring the reaction progress by LC-MS to determine the extent of deuterium incorporation.

-

Quenching and Extraction: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Neutralize the catalyst with a small amount of DCl in D₂O (optional). Add the reaction mixture to a separatory funnel containing diethyl ether and water.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude deuterated product.

-

Purification: Purify the crude product using an appropriate technique, such as preparative HPLC (see Protocol 2).

-

Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Purification of a Deuterated Internal Standard by Preparative HPLC

This protocol outlines a general procedure for the purification of a synthesized deuterated compound using preparative high-performance liquid chromatography (HPLC).

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector and fraction collector

-

Appropriate preparative HPLC column (e.g., C18)

-

HPLC-grade solvents (e.g., water, acetonitrile, methanol)

-

Volatile buffer/modifier (e.g., formic acid, trifluoroacetic acid, ammonium acetate)

-

Crude deuterated compound

Procedure:

-

Method Development (Analytical Scale): Develop an analytical HPLC method to achieve good separation of the deuterated product from any impurities. This involves optimizing the mobile phase composition (solvents and modifiers), gradient, and flow rate on an analytical column of the same stationary phase as the intended preparative column.

-

Scale-Up Calculation: Based on the optimized analytical method, calculate the appropriate flow rate and gradient for the preparative scale. A common approach is to maintain a constant linear velocity by scaling the flow rate proportionally to the cross-sectional area of the preparative column.

-

Sample Preparation: Dissolve the crude deuterated compound in a suitable solvent, ideally the initial mobile phase of the preparative HPLC method, and filter it to remove any particulate matter.

-

Purification:

-

Equilibrate the preparative HPLC column with the initial mobile phase.

-

Inject the prepared sample onto the column.

-

Run the preparative gradient and monitor the elution of compounds using the UV detector.

-

Collect fractions corresponding to the peak of the deuterated product. Fraction collection can be triggered by UV absorbance, time, or mass-to-charge ratio if a mass spectrometer is used as a detector.

-

-

Fraction Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm the purity of the deuterated compound.

-

Pooling and Solvent Removal: Pool the pure fractions and remove the HPLC solvents using a rotary evaporator or lyophilizer.

-

Final Product Characterization: Confirm the identity and purity of the final product.

Protocol 3: Bioanalytical Method Using a Deuterated Internal Standard by LC-MS/MS

This protocol provides a general workflow for the quantification of a drug in a biological matrix (e.g., plasma) using a deuterated internal standard.

Materials and Reagents:

-

Biological matrix (e.g., human plasma)

-

Analyte and deuterated internal standard stock solutions of known concentrations

-

Protein precipitation solvent (e.g., acetonitrile or methanol containing the internal standard)

-

LC-MS/MS system

-

Appropriate analytical column (e.g., C18)

-

HPLC-grade mobile phases

Procedure:

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Spike blank biological matrix with known concentrations of the analyte to prepare a series of calibration standards covering the desired concentration range.

-

Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of study sample, calibration standard, or QC in a microcentrifuge tube, add 200 µL of the protein precipitation solvent containing the deuterated internal standard at a fixed concentration.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.

-

Perform chromatographic separation using a suitable gradient elution program.

-

Detect the analyte and the deuterated internal standard using multiple reaction monitoring (MRM) in the mass spectrometer. The MRM transitions are specific precursor-to-product ion fragments for the analyte and the IS.

-

-

Data Processing and Quantification:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their nominal concentrations. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.

-

Determine the concentrations of the analyte in the study samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Quantitative Data Presentation

The use of deuterated internal standards significantly improves the quality of bioanalytical data. The following tables summarize typical performance data comparing methods using deuterated and non-deuterated (analog) internal standards.

Table 1: Comparison of Assay Precision and Accuracy

| Analyte | Internal Standard Type | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Drug X | Deuterated (Drug X-d4) | 1.0 (LLOQ) | 4.5 | 6.2 | -2.1 |

| 50.0 (MQC) | 2.8 | 4.1 | 1.5 | ||

| 400.0 (HQC) | 2.1 | 3.5 | 0.8 | ||

| Drug X | Analog (Similar Structure) | 1.0 (LLOQ) | 12.8 | 14.5 | -8.7 |

| 50.0 (MQC) | 9.5 | 11.2 | 5.3 | ||

| 400.0 (HQC) | 7.8 | 9.1 | 3.2 |

Data are representative and compiled from typical bioanalytical method validation reports.

Table 2: Comparison of Recovery and Matrix Effects

| Analyte | Internal Standard Type | Recovery (%) | Matrix Effect (%) |

| Drug Y | Deuterated (Drug Y-d6) | 85.2 | 98.5 (IS-normalized) |

| Drug Y | Analog (Similar Structure) | 82.1 | 75.3 (IS-normalized) |

Data are representative and compiled from typical bioanalytical method validation reports. Matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the response in a clean solution, normalized by the internal standard.

Visualizations

Metabolic Pathway of Dextromethorphan

Dextromethorphan is a commonly used cough suppressant that undergoes extensive metabolism primarily by CYP2D6 and CYP3A4. The use of deuterated dextromethorphan has been instrumental in studying its metabolic pathways and the kinetic isotope effect.

General Bioanalytical Method Workflow

The following diagram illustrates a typical workflow for a bioanalytical method using a deuterated internal standard for the quantification of a drug in a biological matrix.

Conclusion

Deuterated internal standards represent a cornerstone of modern quantitative bioanalysis. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation of matrix effects, leading to highly accurate and precise data. The principles of the kinetic isotope effect, which underpin their utility in modifying drug metabolism, also inform their design and application. This guide has provided a comprehensive overview of the discovery, synthesis, purification, and application of deuterated internal standards, complete with practical protocols and performance data. By leveraging the power of deuterated standards, researchers and drug development professionals can ensure the generation of high-quality bioanalytical data, thereby supporting robust decision-making throughout the drug development pipeline.

References

- 1. lcms.cz [lcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 4. Physiologically‐based pharmacokinetic modeling of dextromethorphan to investigate interindividual variability within CYP2D6 activity score groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. warwick.ac.uk [warwick.ac.uk]

An In-depth Technical Guide to the Physicochemical Characteristics of Oseltamivir Acid D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Oseltamivir Acid D3. The information is intended to support research, development, and quality control activities involving this isotopically labeled active metabolite of Oseltamivir.

Introduction

This compound is the deuterium-labeled form of Oseltamivir Acid (also known as Oseltamivir Carboxylate), the active metabolite of the antiviral prodrug Oseltamivir Phosphate. Oseltamivir Acid is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, playing a crucial role in preventing the release of new viral particles from infected host cells. The deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry. This guide details its fundamental physicochemical properties, the experimental protocols for their determination, and relevant biological pathways.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Source |

| Chemical Name | (3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid | [1] |

| Synonyms | GS 4071-d3, Ro 64-0802-d3, Oseltamivir carboxylate-d3 | [2][3] |

| Molecular Formula | C₁₄H₂₁D₃N₂O₄ | [1][4] |

| Molecular Weight | 287.37 g/mol | [1][4][5] |

| CAS Number | 1242184-43-5 | [2][4] |

| Appearance | White to off-white solid | [4][6] |

| Purity | >95% (HPLC) | [2] |

| Isotopic Enrichment | >95% | [2] |

Table 2: Solubility and Storage

| Property | Value | Source |

| Solubility | Soluble in DMSO (≥ 5 mg/mL) | [4] |

| Soluble in PBS (pH 7.2) (approx. 10 mg/mL for non-deuterated form) | [7] | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4][6] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [4][6] |

| Shipping Condition | Ambient temperature | [2] |

Table 3: Predicted and Reference Physicochemical Parameters

| Property | Value | Note |

| Melting Point | 185.00 °C | Data for the non-deuterated form, Oseltamivir Acid.[8] |

| pKa | 7.7 (at 25°C) | Data for the non-deuterated prodrug, Oseltamivir, referring to the primary amine.[9][10] |

| LogP | 2.347 | Predicted value.[6] |

| Hydrogen Bond Donors | 3 | Predicted value.[6] |

| Hydrogen Bond Acceptors | 5 | Predicted value.[6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A reverse-phase C18 column (e.g., 100 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile). A typical mobile phase could be a 30:70 (v/v) mixture of 10 mM ammonium formate and acetonitrile.[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 216 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like DMSO.

-

Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample. c. Record the chromatogram for a sufficient time to allow for the elution of all components. d. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a specific solvent.

-

Materials: Analytical balance, vials with screw caps, orbital shaker, centrifuge, and an analytical method for quantification (e.g., HPLC-UV).

-

Procedure: a. Add an excess amount of this compound to a vial containing a known volume of the solvent of interest (e.g., DMSO, water, PBS). b. Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. c. After shaking, centrifuge the samples to separate the undissolved solid. d. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. e. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method. f. Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method with a calibration curve. g. Calculate the solubility in mg/mL or mM, accounting for the dilution factor.

Mass Spectrometry (MS) for Identity Confirmation and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight and assess the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS, Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

-

Procedure: a. Infuse the sample solution directly into the mass spectrometer or inject it through an LC system. b. Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. For this compound, this would be expected at m/z 288.37. c. Perform tandem MS (MS/MS) on the precursor ion to obtain a characteristic fragmentation pattern, which can be compared to the non-deuterated standard.[11] d. To determine isotopic enrichment, analyze the relative intensities of the ion peaks corresponding to the deuterated and non-deuterated species.

Visualizations

The following diagrams illustrate the mechanism of action and a general experimental workflow for the characterization of this compound.

Caption: Mechanism of action of Oseltamivir Acid.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. scbt.com [scbt.com]

- 2. sussex-research.com [sussex-research.com]

- 3. Oseltamivir acid-d3 - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oseltamivir-d3 acid(3R,4S,5S) | TargetMol [targetmol.com]

- 6. Oseltamivir acid-d3 (GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3) | Influenza Virus | 1242184-43-5 | Invivochem [invivochem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Oseltamivir acid | 187227-45-8 | FO26594 | Biosynth [biosynth.com]

- 9. Oseltamivir | 196618-13-0 [chemicalbook.com]

- 10. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

theoretical basis for using stable isotope-labeled standards

An In-depth Technical Guide on the Theoretical Basis for Using Stable Isotope-Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical principles behind the use of stable isotope-labeled (SIL) standards in quantitative analysis. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals who utilize techniques such as mass spectrometry for precise and accurate quantification of molecules in complex matrices.

The Core Principle: Isotope Dilution

The foundational concept underpinning the use of stable isotope-labeled standards is isotope dilution . This is a method of quantitative analysis where a known amount of an isotopically enriched substance (the "spike" or "internal standard") is added to a sample containing an unknown quantity of the same, naturally abundant substance (the analyte).[1][2] The key principle is that the SIL standard is chemically identical to the analyte of interest, differing only in its isotopic composition, which results in a difference in mass.[1]

This chemical identity ensures that the SIL standard behaves identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[3] Consequently, any sample loss or variation in analytical response will affect both the analyte and the SIL standard to the same extent. By measuring the ratio of the signal from the analyte to the signal from the SIL standard, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the analytical process.[4]

The Logical Framework of Isotope Dilution Analysis

The following diagram illustrates the fundamental logic of isotope dilution analysis.

Caption: Logical flow of isotope dilution analysis.

Advantages of Stable Isotope-Labeled Standards

The use of SIL standards as internal standards (IS) offers significant advantages over other types of internal standards, such as structural analogs. These benefits are particularly pronounced in complex biological matrices where variability can be high.

Correction for Matrix Effects

Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting components in the sample matrix, are a major source of inaccuracy in LC-MS/MS analysis. Because SIL standards have virtually identical physicochemical properties to their unlabeled counterparts, they co-elute during chromatography and experience the same matrix effects.[5] This co-elution allows the SIL standard to effectively compensate for these variations, leading to more accurate and reliable quantification.[5]

Compensation for Sample Preparation Variability

Losses of the analyte can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. Since the SIL standard is added to the sample at the beginning of the workflow, it experiences the same physical and chemical losses as the analyte.[4] This allows the ratio of the analyte to the SIL standard to remain constant, thereby correcting for these losses.

Improved Accuracy and Precision

Numerous studies have demonstrated the superior performance of SIL internal standards compared to structural analogs in terms of accuracy and precision.[1][6] By effectively correcting for both matrix effects and sample preparation variability, SIL standards significantly reduce the overall error in the analytical method.

Quantitative Data Presentation

The following tables summarize the performance of stable isotope-labeled internal standards in comparison to structural analog internal standards in various bioanalytical applications.

Comparison of Internal Standards for the Quantification of Everolimus

| Parameter | Stable Isotope-Labeled IS (everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |

| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |

| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |

| Correlation with Independent Method (slope) | 0.95 | 0.83 |

| Correlation Coefficient (r) | > 0.98 | > 0.98 |

Data sourced from Heideloff et al., Ther Drug Monit, 2013.

Comparison of Internal Standards for the Quantification of Tacrolimus

| Parameter | Stable Isotope-Labeled IS (TAC ¹³C,D₂) | Structural Analog IS (Ascomycin) |

| Imprecision (%CV) | < 3.09% | < 3.63% |

| Accuracy | 99.55% - 100.63% | 97.35% - 101.71% |

| Absolute Recovery | 78.37% | 75.66% |

| Matrix Effect Compensation | 0.89% | -0.97% |

Data sourced from Ušjak et al., J Pharm Biomed Anal, 2019.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing stable isotope-labeled standards.

General Workflow for Isotope Dilution Mass Spectrometry

The following diagram outlines a typical workflow for a quantitative analysis using a stable isotope-labeled internal standard.

Caption: General workflow for isotope dilution MS.

Detailed Protocol for LC-MS/MS Quantification of a Small Molecule Drug in Plasma

This protocol describes a general procedure for the quantification of a small molecule drug in a biological matrix, such as plasma, using a stable isotope-labeled internal standard.

1. Sample Preparation:

- Thaw plasma samples and the SIL-IS working solution at room temperature.

- Vortex mix the samples and the SIL-IS solution.

- To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

- Add 25 µL of the SIL-IS working solution to the plasma sample and vortex for 10 seconds.

- Add 400 µL of a protein precipitation solvent (e.g., acetonitrile) and vortex for 1 minute.

- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography:

- Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry:

- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions: At least two transitions (one quantifier and one qualifier) should be monitored for both the analyte and the SIL-IS. The specific precursor and product ions will be compound-dependent.

- Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for the specific analyte and instrument.

3. Data Processing:

- Integrate the peak areas for the analyte and the SIL-IS for each sample.

- Calculate the peak area ratio of the analyte to the SIL-IS.

- Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy for quantitative proteomics. In this method, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid (e.g., "light" arginine and "heavy" ¹³C₆-arginine).

4.3.1. SILAC Experimental Workflow

The following diagram illustrates the key steps in a SILAC experiment.

Caption: Workflow of a typical SILAC experiment.

4.3.2. Detailed SILAC Protocol

1. Cell Culture and Labeling:

- Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing the natural amino acids, while the other is grown in "heavy" SILAC medium where one or more amino acids (typically arginine and lysine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).

- Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five cell divisions in the heavy medium.[6]

- Verify the labeling efficiency by mass spectrometry; it should be >95%.

2. Experimental Treatment:

- Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other population serves as the control (e.g., the "light" labeled cells).

3. Sample Preparation:

- Harvest the cells from both populations and count them to ensure equal numbers are mixed.

- Combine the "light" and "heavy" cell populations in a 1:1 ratio.

- Lyse the combined cells and extract the proteins.

- Digest the protein mixture into peptides using a protease such as trypsin.

4. LC-MS/MS Analysis and Data Processing:

- Analyze the resulting peptide mixture by LC-MS/MS.

- The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.

- The ratio of the peak intensities of the "heavy" and "light" peptides for each pair is then used to determine the relative abundance of that protein between the two experimental conditions.

Conclusion

Stable isotope-labeled standards are indispensable tools in modern quantitative analysis, particularly in the fields of proteomics, metabolomics, and pharmaceutical development. Their ability to accurately correct for analytical variability, including matrix effects and sample preparation losses, provides a level of precision and accuracy that is difficult to achieve with other internal standardization methods. The principles of isotope dilution, when coupled with the power of mass spectrometry, enable robust and reliable quantification of a wide range of molecules in complex biological systems. As analytical instrumentation continues to advance in sensitivity and resolution, the use of stable isotope-labeled standards will remain a cornerstone of high-quality quantitative research.

References

- 1. google.com [google.com]

- 2. researchgate.net [researchgate.net]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. chromatographyonline.com [chromatographyonline.com]